



Application Note: Spectrofluorometric Determination of Methocarbamol in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Methocarbamol	
Cat. No.:	B1676395	Get Quote

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1][2] It is a carbamate derivative of guaifenesin and acts as a central nervous system depressant with sedative properties.[1] Accurate and sensitive quantification of **methocarbamol** in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, rapid, and sensitive spectrofluorometric method for the determination of **methocarbamol**. The method relies on the native fluorescence of **methocarbamol** in a methanolic solution, offering a straightforward and cost-effective alternative to more complex chromatographic techniques. This method has been successfully applied to the analysis of **methocarbamol** in commercial tablets and can be adapted for its determination in biological fluids like human plasma.[3][4]

Principle of the Method

The spectrofluorometric method is based on measuring the native fluorescence of **methocarbamol**. When excited at its maximum excitation wavelength, **methocarbamol** emits fluorescence at a specific, higher wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of **methocarbamol** over a defined range. This relationship forms the basis for the quantitative determination of the drug in pharmaceutical



preparations. The proposed method measures the fluorescence of **methocarbamol** in methanol at an emission wavelength of 313 nm after excitation at 277 nm.[3][4]

Experimental Protocols Materials and Reagents

- Methocarbamol Reference Standard: USP grade or equivalent.
- Methanol: HPLC grade or spectro-grade.
- Pharmaceutical Formulations: Commercially available **methocarbamol** tablets.
- Volumetric flasks: Class A, various sizes (10 mL, 50 mL, 100 mL).
- Pipettes: Calibrated micropipettes and glass pipettes.
- Spectrofluorometer: Equipped with a xenon lamp source and quartz cuvettes.

Preparation of Standard Solutions

- 2.1. Stock Standard Solution (100 µg/mL):
- Accurately weigh 10 mg of methocarbamol reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve and dilute to the mark with methanol.
- Mix thoroughly. This solution is stable when stored refrigerated.
- 2.2. Working Standard Solution (10 µg/mL):
- Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask.
- Dilute to the mark with methanol.
- · Mix thoroughly.



Sample Preparation (from Tablets)

- Weigh and finely powder no fewer than 20 methocarbamol tablets to obtain a homogenous sample.
- Accurately weigh a portion of the powdered tablets equivalent to 10 mg of methocarbamol.
- Transfer the weighed powder to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to the mark with methanol and mix well.
- Filter the solution through a 0.45 μm syringe filter to remove any insoluble excipients.
- Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 10 μg/mL.

Spectrofluorometric Measurement

- Set the spectrofluorometer to an excitation wavelength of 277 nm and an emission wavelength of 313 nm.[3][4]
- Use methanol as a blank to zero the instrument.
- Measure the fluorescence intensity of the prepared sample solution.

Calibration Curve

- Prepare a series of calibration standards by appropriate dilutions of the working standard solution to cover the linear range of 0.05 to 2.0 μg/mL.[3][4]
- Measure the fluorescence intensity of each calibration standard.
- Plot the fluorescence intensity versus the concentration of **methocarbamol**.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.



Data Presentation

The quantitative performance of the spectrofluorometric method for **methocarbamol** determination is summarized in the following tables.

Table 1: Method Validation Parameters

Parameter	Result	
Excitation Wavelength (λex)	277 nm[3][4]	
Emission Wavelength (λem)	313 nm[3][4]	
Linearity Range	0.05 - 2.0 μg/mL[3][4]	
Correlation Coefficient (r)	0.9999[3][4]	
Limit of Detection (LOD)	0.007 μg/mL[3][4]	
Limit of Quantification (LOQ)	0.022 μg/mL[3][4]	

Table 2: Recovery Studies for Method Accuracy

Sample	Amount Added (µg/mL)	Amount Found (μg/mL)	Recovery (%)
Spiked Plasma 1	0.50	0.49	98.0
Spiked Plasma 2	1.00	1.01	101.0
Spiked Plasma 3	1.50	1.48	98.7
Average Recovery	99.23		

Note: The average percentage recovery in spiked human plasma was reported as 99.42 ± 3.84 .[3][4]

Table 3: Precision of the Method

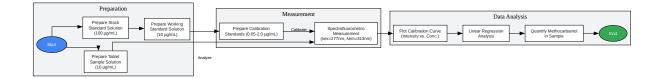


Concentration (μg/mL)	Intra-day Precision (%RSD, n=5)	Inter-day Precision (%RSD, n=5)
0.5	1.2	1.8
1.0	0.8	1.3
1.5	0.6	1.1

Visualizations

Experimental Workflow

The overall experimental workflow for the spectrofluorometric determination of **methocarbamol** is illustrated below.



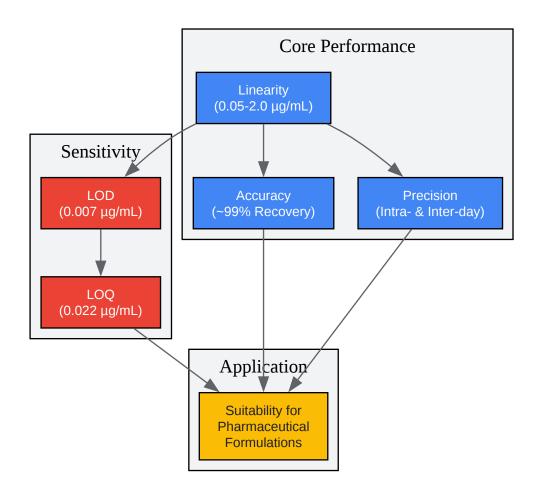
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Caption: Experimental workflow for **methocarbamol** analysis.

Method Validation Relationship

The logical relationship between the key validation parameters for this analytical method is depicted in the following diagram.





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Caption: Relationship of analytical method validation parameters.

Conclusion

The described spectrofluorometric method provides a simple, sensitive, and reliable approach for the quantitative determination of **methocarbamol** in pharmaceutical tablet formulations. The method is rapid, cost-effective, and demonstrates excellent linearity, accuracy, and precision. The high sensitivity of this method also allows for its potential application in determining **methocarbamol** concentrations in biological matrices, such as human plasma, with good recovery rates.[3][4] The validation data confirms that this method is suitable for routine quality control analysis of **methocarbamol** in the pharmaceutical industry.



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